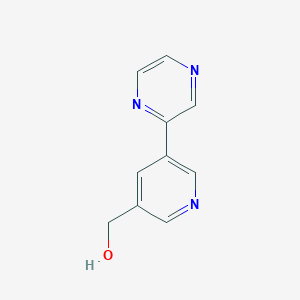

(5-(Pyrazin-2-yl)pyridin-3-yl)methanol

Description

Structure

3D Structure

Properties

CAS No. |

1346687-26-0 |

|---|---|

Molecular Formula |

C10H9N3O |

Molecular Weight |

187.20 g/mol |

IUPAC Name |

(5-pyrazin-2-ylpyridin-3-yl)methanol |

InChI |

InChI=1S/C10H9N3O/c14-7-8-3-9(5-12-4-8)10-6-11-1-2-13-10/h1-6,14H,7H2 |

InChI Key |

IESBGKQCOOEDCI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=N1)C2=CN=CC(=C2)CO |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of (5-(Pyrazin-2-yl)pyridin-3-yl)methanol

Prologue: The Strategic Value of Heterobiaryl Scaffolds

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate molecular building blocks that serve as the architectural foundation for novel therapeutics. Among these, (5-(Pyrazin-2-yl)pyridin-3-yl)methanol stands out as a highly versatile, electron-deficient heterobiaryl scaffold. This molecule combines a central pyridine ring, a pyrazine substituent, and a hydroxymethyl group, creating a unique stereoelectronic profile.

In modern drug discovery, nitrogen-containing heteroaromatic biaryls are core scaffolds found in a plethora of pharmaceuticals[1](). Specifically, the (5-(pyrazin-2-yl)pyridin-3-yl) motif is highly prized in the development of targeted therapies, including RET kinase inhibitors for oncology[2]() and phosphodiesterase 4 (PDE4) inhibitors for neurodegenerative and inflammatory disorders[3](). This guide deconstructs the chemical properties, synthetic methodologies, and pharmacological utility of this critical intermediate.

Molecular Architecture & Physicochemical Profiling

The structural brilliance of (5-(Pyrazin-2-yl)pyridin-3-yl)methanol lies in its highly tunable electronic nature. Both the pyridine and pyrazine rings are electron-withdrawing, which lowers the pKa of the molecule and increases its metabolic stability against oxidative enzymes like Cytochrome P450. The hydroxymethyl (-CH₂OH) group at the C3 position of the pyridine ring provides a critical hydrogen bond donor, enhancing aqueous solubility and serving as a synthetic handle for further functionalization.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Computational / Experimental Significance |

| Molecular Formula | C₁₀H₉N₃O | High atom economy, ideal for fragment-based drug discovery (FBDD). |

| Molecular Weight | 187.20 g/mol | Strictly adheres to Astex's "Rule of 3" for lead fragments. |

| TPSA | 58.9 Ų | Optimal for cellular membrane permeability; balances polarity and lipophilicity. |

| H-Bond Donors | 1 | The hydroxyl group acts as a key interaction point in kinase ATP-binding pockets. |

| H-Bond Acceptors | 4 | Nitrogen heteroatoms provide multiple vectors for target engagement. |

| Estimated LogP | 0.5 - 1.0 | Favorable lipophilicity, ensuring high aqueous solubility without sacrificing target affinity. |

Strategic Synthesis: The Suzuki-Miyaura Paradigm

The most robust and scalable method for synthesizing complex heterobiaryls is the palladium-catalyzed Suzuki-Miyaura cross-coupling[1](). Historically, compounds bearing labile protons (such as primary alcohols) were considered challenging coupling partners, necessitating tedious protection/deprotection steps. However, modern optimized protocols allow for the direct coupling of unprotected hydroxymethyl-bearing substrates, significantly improving atom economy and yield[4]().

Self-Validating Experimental Protocol: Synthesis of (5-(Pyrazin-2-yl)pyridin-3-yl)methanol

This protocol is engineered as a self-validating system. Every choice is grounded in chemical causality to ensure reproducibility at both bench and pilot scales.

-

Step 1: Reagent Charging. In a flame-dried Schlenk flask under an argon atmosphere, charge (5-(hydroxymethyl)pyridin-3-yl)boronic acid (1.0 eq) and 2-chloropyrazine (1.05 eq).

-

Causality: A slight excess of the highly reactive 2-chloropyrazine compensates for trace volatility and prevents the formation of homocoupled boronic acid byproducts.

-

-

Step 2: Catalyst Introduction. Add Pd(dppf)Cl₂ (0.05 eq).

-

Causality: The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides the necessary steric bulk and electron density to accelerate the reductive elimination step, which is often the rate-limiting step in electron-deficient heteroaryl systems[5]().

-

-

Step 3: Solvent & Base Addition. Inject a degassed mixture of 1,4-dioxane and 1M aqueous Na₂CO₃ (4:1 v/v, 2.0 eq base).

-

Causality: Dioxane solubilizes the organic precursors at elevated temperatures. The aqueous base is strictly required to convert the boronic acid into the reactive, electron-rich boronate complex, facilitating transmetalation.

-

-

Step 4: Thermal Activation. Heat the biphasic mixture to 90 °C with vigorous stirring for 12 hours.

-

Step 5: In-Process Control (IPC) & Self-Validation. At t = 12h, withdraw a 10 µL aliquot from the organic layer, dilute in 1 mL acetonitrile, and analyze via LC-MS.

-

Self-Validation: The protocol monitors its own completion. The disappearance of the 2-chloropyrazine peak (m/z = 115 [M+H]⁺) and the dominant appearance of the product peak (m/z = 188[M+H]⁺) confirms successful coupling. If >5% starting material remains, the system dictates the addition of 0.01 eq Pd catalyst to drive the reaction to completion.

-

-

Step 6: Isolation. Cool to room temperature, extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography (DCM/MeOH gradient).

Figure 1: Self-validating Suzuki-Miyaura cross-coupling workflow for heterobiaryl synthesis.

Pharmacological Utility & Target Engagement

In medicinal chemistry, the (5-(pyrazin-2-yl)pyridin-3-yl) scaffold is not merely a structural spacer; it is an active participant in target engagement.

Kinase Inhibition (e.g., RET Kinase): Derivatives of this scaffold have been heavily patented as potent inhibitors of the REarranged during Transfection (RET) receptor tyrosine kinase[2](). The biaryl system mimics the adenine ring of ATP. The nitrogen atoms of the pyrazine and pyridine rings act as hydrogen bond acceptors, interacting with the hinge region of the kinase domain. The hydroxymethyl group extends into the solvent-exposed region or interacts with specific polar residues (like Lys or Asp) in the binding pocket, locking the enzyme in an inactive conformation.

PDE4 Inhibition: Beyond oncology, pyridine and pyrazine biaryl compounds are utilized as PDE4 inhibitors[3](). By preventing the hydrolysis of cAMP, these molecules modulate intracellular signaling pathways, offering neuroprotective effects and enhancing neuronal plasticity.

Figure 2: Pharmacological signaling pathway blockade mediated by pyrazine-pyridine biaryl scaffolds.

Analytical Validation Framework

To guarantee the structural integrity of (5-(Pyrazin-2-yl)pyridin-3-yl)methanol for downstream biological assays, a rigorous analytical framework must be applied:

-

¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic singlet of the hydroxymethyl protons around δ 4.6 ppm, and the broad exchangeable hydroxyl proton at δ 5.4 ppm. The highly deshielded pyrazine protons will appear as a distinct set of multiplets between δ 8.6 and 9.3 ppm.

-

High-Resolution Mass Spectrometry (HRMS): ESI-TOF must confirm the exact mass. Calculated for C₁₀H₁₀N₃O⁺ [M+H]⁺: 188.0824; Found: ± 5 ppm error margin.

-

HPLC Purity: Utilizing a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% TFA), the compound must exhibit ≥98% purity at λ = 254 nm, ensuring no residual palladium or homocoupled impurities interfere with biological screening.

References

1.[2] US10202365B2 - 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors - Google Patents. URL: 2.[1] Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC. URL: 3.[3] US20140275531A1 - Substituted pyridine and pyrazine compounds as pde4 inhibitors - Google Patents. URL: 4.[4] Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. URL: 5.[5] Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines | Organic Letters - ACS Publications. URL:

Sources

- 1. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US10202365B2 - 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors - Google Patents [patents.google.com]

- 3. US20140275531A1 - Substituted pyridine and pyrazine compounds as pde4 inhibitors - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Predicted solubility of (5-(Pyrazin-2-yl)pyridin-3-yl)methanol in DMSO and water

An in-depth technical analysis of the predicted solubility profiles for (5-(Pyrazin-2-yl)pyridin-3-yl)methanol requires moving beyond simple algorithmic outputs to understand the fundamental physicochemical causality at play. In early-stage drug discovery, the transition from in silico design to in vitro validation frequently stalls at a critical bottleneck: solubility.

As a Senior Application Scientist, I approach the evaluation of novel fragments like (5-(Pyrazin-2-yl)pyridin-3-yl)methanol as a mechanistic puzzle. This whitepaper deconstructs the structural features of this compound, applies advanced predictive modeling for both aqueous and DMSO solubility, and establishes self-validating experimental protocols to confirm these predictions empirically.

Physicochemical Architecture & Causality

To predict solubility accurately, we must first deconstruct the molecule (SMILES: OCc1cncc(c1)c2cnccn2) into its functional motifs and understand how they dictate intermolecular forces.

-

The Rigid Biaryl Core: The molecule features a pyridine ring directly coupled to a pyrazine ring. This biaryl system is highly planar and rigid. In the solid state, planar aromatic systems pack efficiently, leading to high crystal lattice energy and an elevated melting point. According to the General Solubility Equation (GSE) established by Yalkowsky, a high melting point imposes a severe thermodynamic penalty on aqueous solubility[1].

-

The Hydroxymethyl Modifier: The inclusion of the -CH2OH group at position 3 of the pyridine ring is a critical design choice. It breaks perfect molecular symmetry (marginally reducing lattice energy) and introduces a strong Hydrogen Bond Donor (HBD) and Acceptor (HBA). This lowers the overall lipophilicity (LogP) and provides a highly polar anchor for solvent interaction.

-

Basic Heteroatoms: The molecule contains three nitrogen atoms. The pyridine nitrogen has a predicted pKa of ~5.2, while the pyrazine nitrogens are significantly less basic (pKa < 1.0). This basicity implies that the compound's aqueous solubility will be highly pH-dependent.

Fig 1. Causal relationship between the structural motifs of (5-(Pyrazin-2-yl)pyridin-3-yl)methanol and its predicted solubility profiles.

Predictive Modeling: Aqueous Solubility (LogS)

Aqueous solubility is a function of both lipophilicity and crystal packing forces[1]. Modern machine learning models, such as ESOL (Empirical Solubility) and advanced ensemble algorithms like StackBoost, utilize molecular descriptors (MW, Rotatable Bonds, Aromatic Proportion) to predict LogS[1][2].

For (5-(Pyrazin-2-yl)pyridin-3-yl)methanol, the predicted LogP is relatively low (~0.6 - 1.1) due to the high heteroatom count and the polar hydroxymethyl group. However, the high aromatic proportion (12 aromatic heavy atoms out of 14 total heavy atoms) flags a potential risk for poor hydration.

-

At Physiological pH (7.4): The molecule is predominantly un-ionized. Predictive models built on large datasets of high integrity[3] suggest an intrinsic solubility in the moderate range: 0.5 to 2.0 mM (~0.1 - 0.4 mg/mL) . It is soluble enough for standard cellular assays but may precipitate if spiked at high concentrations from DMSO stocks.

-

At Acidic pH (2.0): In simulated gastric fluid, the pyridine nitrogen (pKa ~5.2) will be fully protonated. The resulting cationic species will exhibit a dramatic increase in solubility, easily exceeding 10 mM (>1.8 mg/mL) due to ion-dipole interactions with water.

Predictive Modeling: DMSO Solubility for HTS

In Fragment-Based Screening (FBS) and High-Throughput Screening (HTS), compounds are stored as concentrated stock solutions (typically 10 mM to 50 mM) in Dimethyl Sulfoxide (DMSO). Poor DMSO solubility leads to false negatives and inaccurate dosing[4].

DMSO is a highly polar, aprotic solvent that acts as an exceptional hydrogen bond acceptor but lacks hydrogen bond donor capabilities.

-

The -CH2OH group on our target molecule serves as a potent HBD, forming strong solvent-solute hydrogen bonds with the sulfoxide oxygen of DMSO.

-

Extensive predictive models developed by Tetko et al. utilizing data from over 163,000 molecules demonstrate that low molecular weight compounds with HBDs and moderate lipophilicity exhibit near-universal solubility in DMSO[5].

-

Therefore, the predicted DMSO solubility for this compound is Excellent (>100 mM) , making it highly suitable for automated HTS liquid handling systems without the risk of "brick dust" precipitation.

Quantitative Data Synthesis

The predicted physicochemical and solubility parameters are summarized below to provide a rapid reference for formulation and assay development scientists.

Table 1: Physicochemical Descriptors

| Parameter | Value | Impact on Solubility |

|---|---|---|

| Molecular Weight | 187.20 g/mol | Favorable (Low MW enhances both aqueous and DMSO solubility) |

| Predicted LogP | 0.6 - 1.1 | Favorable for aqueous solubility; indicates low lipophilicity |

| H-Bond Donors (HBD) | 1 (-OH) | Critical for strong solvation in DMSO |

| H-Bond Acceptors (HBA) | 4 (3x N, 1x O) | Enhances aqueous hydration |

| Rotatable Bonds | 2 | Low flexibility contributes to higher crystal lattice energy |

Table 2: Predicted Solubility Profiles

| Solvent / Medium | Predicted Solubility | Confidence | Limiting Factor |

|---|---|---|---|

| DMSO (100%) | > 100 mM (>18.7 mg/mL) | High | None (Excellent solvation dynamics) |

| Water (pH 7.4) | 0.5 - 2.0 mM (~0.1 - 0.4 mg/mL) | Moderate | High crystal lattice energy (Biaryl planarity) |

| Water (pH 2.0) | > 10 mM (>1.8 mg/mL) | High | Counter-ion common ion effect |

Self-Validating Experimental Protocols

Protocol A: Kinetic Aqueous Solubility Assay (HPLC-UV)

Why this method? It captures transient supersaturation and precipitation events that occur when a DMSO stock is introduced to an aqueous assay buffer, which is more relevant to in vitro pharmacology than thermodynamic equilibrium.

-

Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Spiking: Add 10 µL of the DMSO stock to 490 µL of Phosphate Buffered Saline (PBS, pH 7.4) to achieve a final target concentration of 200 µM with 2% DMSO.

-

Incubation: Incubate the mixture at 25°C for 24 hours on an orbital shaker (300 rpm) to allow for potential nucleation and precipitation.

-

Filtration: Filter the suspension through a 0.22 µm PVDF filter plate to remove any precipitated solid. Self-validation step: Retain the filter to visually inspect for "brick dust".

-

Quantification: Analyze the filtrate via HPLC-UV against a standard calibration curve prepared in 50% Acetonitrile/Water (where the compound is fully soluble).

Protocol B: Thermodynamic DMSO Solubility Assay (qNMR)

Why this method? Quantitative NMR (qNMR) allows for the direct measurement of dissolved molecules without the need for an external calibration curve, bypassing LC-MS ionization biases[4].

-

Sample Preparation: Weigh exactly 2.0 mg of the solid compound into a glass vial.

-

Solvent Addition: Add 1.0 mL of DMSO-d6 containing a known concentration of an internal standard (e.g., Maleic acid or TSP).

-

Equilibration: Sonicate the sample for 15 minutes, followed by agitation at 25°C for 4 hours.

-

Data Acquisition: Transfer to an NMR tube and acquire a 1H-NMR spectrum.

-

Integration: Calculate the absolute solubility by comparing the integration of the pyridine/pyrazine aromatic protons against the internal standard.

Fig 2. Self-validating experimental workflows for kinetic aqueous and thermodynamic DMSO solubility.

References

-

Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling - ACS Publications.[Link]

-

DMSO Solubility Assessment for Fragment-Based Screening. MDPI.[Link]

-

Predicting Aqueous Solubility - It's Harder Than It Looks. Practical Cheminformatics Blog.[Link]

-

Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. PubMed Central (PMC).[Link]

-

A water solubility prediction algorithm based on the StackBoost model. PubMed Central (PMC).[Link]

Sources

- 1. Predicting Aqueous Solubility - It's Harder Than It Looks [practicalcheminformatics.blogspot.com]

- 2. A water solubility prediction algorithm based on the StackBoost model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

(5-(Pyrazin-2-yl)pyridin-3-yl)methanol SMILES string and InChIKey

This guide details the chemical identity, synthetic architecture, and structural utility of (5-(Pyrazin-2-yl)pyridin-3-yl)methanol , a biaryl heterocyclic scaffold critical in fragment-based drug discovery (FBDD), particularly for kinase and GPCR modulation.

Chemical Identity & Informatics

This compound represents a 3,5-disubstituted pyridine core, featuring a polar hydroxymethyl group at position 3 and a lipophilic, electron-deficient pyrazine ring at position 5. This specific substitution pattern (meta-meta relationship) is designed to project the hydrogen-bond donor/acceptor motifs into distinct spatial vectors, optimizing interactions within enzyme binding pockets (e.g., the hinge region of kinases).

Core Identifiers

| Identifier | Value |

| IUPAC Name | (5-(Pyrazin-2-yl)pyridin-3-yl)methanol |

| SMILES | OCC1=CC(C2=NC=CN=C2)=CN=C1 |

| InChI | InChI=1S/C10H9N3O/c14-6-8-4-9(5-12-8)10-7-11-2-3-13-10/h2-5,7,14H,6H2 |

| Molecular Formula | C₁₀H₉N₃O |

| Molecular Weight | 187.20 g/mol |

| Predicted LogP | ~0.3 (moderate lipophilicity, favorable for CNS penetration) |

| TPSA | ~68 Ų (High oral bioavailability potential) |

Structural Biology & Pharmacophore Analysis

The molecule serves as a "privileged scaffold" in medicinal chemistry.[1] Its utility stems from the electronic interplay between the two nitrogen-rich rings.

Pharmacophore Map

-

Pyrazine Ring (Pos 5): Acts as a weak base and a π-deficient aromatic system. It frequently engages in π-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein active sites.

-

Pyridine Core: The central hub. The nitrogen atom (N1) can serve as a hydrogen bond acceptor.

-

Hydroxymethyl Group (Pos 3): A versatile "warhead" or linker. It acts as a hydrogen bond donor/acceptor and is a prime site for further derivatization (e.g., oxidation to aldehyde, conversion to halides for chain extension).

Figure 1: Pharmacophore mapping of (5-(Pyrazin-2-yl)pyridin-3-yl)methanol showing key interaction vectors.

Synthetic Architecture

Synthesis of electron-deficient biaryls is non-trivial due to the instability of certain boronic acids (protodeboronation). The Suzuki-Miyaura coupling is the standard approach, but the choice of coupling partners is critical.

Critical Path: The "Reverse" Coupling Strategy

Direct coupling of pyrazin-2-ylboronic acid is often poor due to rapid hydrolytic deboronation. A more robust strategy uses the pyridine-boronate and the halopyrazine .

Protocol: Palladium-Catalyzed Cross-Coupling

Reagents:

-

Halide: 2-Chloropyrazine (Stable, commercially available).

-

Boronate: (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol.

-

Note: If the boronate is unavailable, generate it in situ from (5-bromopyridin-3-yl)methanol using Bis(pinacolato)diboron (B2pin2).

-

-

Catalyst: Pd(dppf)Cl₂[2][3]·DCM (Robust against N-coordination).

-

Base: K₃PO₄ (Anhydrous) or Cs₂CO₃.

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology:

-

Borylation (If required):

-

Charge a reaction vessel with (5-bromopyridin-3-yl)methanol (1.0 equiv), B2pin2 (1.1 equiv), and KOAc (3.0 equiv) in dry 1,4-dioxane.

-

Degas with Nitrogen/Argon for 15 mins.

-

Add Pd(dppf)Cl₂ (0.05 equiv) and heat to 90°C for 4-6 hours.

-

Validation: Monitor by LC-MS for conversion to the boronate ester [M+H]⁺ = 236 (approx).

-

-

Cross-Coupling (Suzuki):

-

To the crude borylation mixture (or pure boronate), add 2-Chloropyrazine (1.2 equiv) and aqueous K₃PO₄ (2.0 M, 3.0 equiv).

-

Refresh catalyst if necessary (add 0.03 equiv Pd(dppf)Cl₂).

-

Heat to 100°C for 12 hours under inert atmosphere.

-

Mechanism:[4][5] The electron-deficient pyrazine facilitates oxidative addition, while the bulky phosphine ligand (dppf) prevents catalyst poisoning by the pyridine nitrogens.

-

-

Work-up & Purification:

-

Cool to RT, filter through Celite to remove Pd black.

-

Partition between EtOAc and Water. Wash organic layer with Brine.

-

Purification: Flash Column Chromatography (SiO₂).

-

Eluent: DCM:MeOH (95:5 to 90:10). The product is polar due to the alcohol and pyridine nitrogens.

-

Figure 2: Two-step one-pot synthetic pathway avoiding unstable pyrazine boronic acids.

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following criteria.

| Method | Expected Signal / Observation |

| ¹H NMR (DMSO-d₆) | Pyrazine: 3 protons (singlets/doublets) at δ 8.6–9.2 ppm.Pyridine: 3 aromatic protons at δ 8.0–9.0 ppm (distinct meta-coupling).Methanol: Methylene (-CH₂-) singlet at ~4.6 ppm; Hydroxyl (-OH) broad singlet (exchangeable). |

| LC-MS (ESI+) | [M+H]⁺ Peak: 188.08 m/z.Fragmentation: Loss of -CH₂OH (M-31) may be observed. |

| Appearance | Off-white to pale yellow solid. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Detailed mechanisms for Suzuki coupling).

-

Ishiyama, T., et al. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry, 73(14), 5589–5591. Link

Sources

Molecular Weight and Formula Analysis of (5-(Pyrazin-2-yl)pyridin-3-yl)methanol: A Technical Guide

Executive Summary

This technical guide provides a rigorous framework for the structural validation and molecular weight analysis of (5-(Pyrazin-2-yl)pyridin-3-yl)methanol .[1] As a biaryl heterocyclic alcohol, this molecule presents specific analytical challenges due to its nitrogen-rich core and potential for hydrogen bonding.[1] This document details the theoretical foundations, high-resolution mass spectrometry (HRMS) workflows, and nuclear magnetic resonance (NMR) validation protocols required to certify its identity with pharmaceutical-grade precision.[1]

Chemical Identity & Theoretical Foundations[1]

Before initiating experimental workflows, the theoretical physicochemical properties must be established to serve as reference standards for data validation.

Structural Composition

The molecule consists of a central pyridine ring substituted at the 3-position with a methanol group (hydroxymethyl) and at the 5-position with a pyrazin-2-yl moiety.[1]

| Property | Value | Notes |

| IUPAC Name | (5-(Pyrazin-2-yl)pyridin-3-yl)methanol | |

| Molecular Formula | C₁₀H₉N₃O | Confirmed via degree of unsaturation analysis.[1] |

| Average Molecular Weight | 187.20 g/mol | Used for stoichiometric calculations. |

| Monoisotopic Mass | 187.07456 Da | Critical for HRMS extraction windows (± 5 ppm). |

| LogP (Predicted) | ~0.3 - 0.6 | Indicates moderate polarity; compatible with Reverse Phase LC.[1] |

| Topological Polar Surface Area | ~68 Ų | Suggests good cell permeability; relevant for drug design. |

Isotopic Distribution (Theoretical)

For Mass Spectrometry analysis, the expected isotopic abundance is:

-

[M] (¹²C, ¹H, ¹⁴N, ¹⁶O): 100% Relative Abundance

-

[M+1] (¹³C isotope effect): ~11.2% (Due to 10 carbons)

-

[M+2]: ~0.8%

Analytical Strategy: The "Why" and "How"

Selection of Ionization Method

Method: Electrospray Ionization in Positive Mode (ESI+). Causality: The molecule contains three basic nitrogen atoms (one in pyridine, two in pyrazine). These sites are excellent proton acceptors. ESI+ will yield a dominant [M+H]⁺ ion at m/z 188.0818 . Negative mode (ESI-) is less sensitive for this alcohol as the hydroxyl proton is not highly acidic (pKa ~15-16).[1]

Chromatographic Separation

Method: Reverse Phase Ultra-High Performance Liquid Chromatography (UHPLC). Stationary Phase: C18 column (e.g., Acquity BEH C18) is standard. However, due to the basic nitrogens, peak tailing may occur. Optimization: Use a high pH mobile phase (Ammonium Bicarbonate, pH 10) or a charged surface hybrid (CSH) column to improve peak shape by suppressing protonation of residual silanols.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

This protocol is designed to achieve <3 ppm mass accuracy, sufficient for publication and regulatory submission.

Reagents & Preparation

-

Solvent A: Water (LC-MS Grade) + 0.1% Formic Acid.[1]

-

Solvent B: Acetonitrile (LC-MS Grade) + 0.1% Formic Acid.[1]

-

Internal Standard: Sulfadimethoxine (m/z 311.0814) or Leucine Enkephalin for lock-mass correction.[1]

Instrument Parameters (Q-TOF / Orbitrap)

-

Source Voltage: 3.5 kV (ESI+).

-

Capillary Temperature: 300°C (Ensures complete desolvation of the polar alcohol).

-

Sheath Gas: 35 arb units; Aux Gas: 10 arb units.

-

Scan Range: m/z 100 – 1000.

-

Resolution: >30,000 FWHM at m/z 400.

Data Acquisition Workflow

-

Blank Injection: Run 100% Solvent B to clear memory effects.

-

System Suitability: Inject standard mix to verify mass accuracy (must be < 2 ppm).

-

Sample Injection: Inject 2 µL of 10 µM sample solution.

-

Data Processing: Extract Ion Chromatogram (EIC) for m/z 188.0818 ± 5 ppm.

Visualization: HRMS Analytical Workflow

Figure 1: Step-by-step HRMS workflow ensuring sample integrity and high-fidelity mass detection.

Experimental Protocol: NMR Structural Validation

Mass spectrometry confirms the formula, but NMR confirms the connectivity (the "biaryl" structure).

Solvent Selection

Choice: DMSO-d₆ (Dimethyl sulfoxide-d6).[1] Reasoning: The molecule contains a hydroxyl group (-OH) and electron-deficient aromatic rings.[1] Chloroform-d (CDCl₃) may cause signal overlapping or broadening of the OH proton.[1] DMSO-d₆ prevents exchange of the hydroxyl proton, allowing it to appear as a distinct triplet (coupling to CH₂) or broad singlet, verifying the alcohol functionality.

1H NMR Acquisition Parameters

-

Frequency: 400 MHz or higher.

-

Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

-

Scans: 16 – 64 (Sufficient for >1 mg sample).

-

Relaxation Delay (D1): 1.0 – 2.0 seconds.

Expected Chemical Shifts (δ ppm in DMSO-d₆)

| Proton Group | Approx. Shift (ppm) | Multiplicity | Integration | Assignment Logic |

| Pyrazine H | 9.0 – 9.3 | Singlets/Doublets | 3H | Highly deshielded due to 2 nitrogens.[1] |

| Pyridine H2/H6 | 8.8 – 9.1 | Doublets (J~2Hz) | 2H | Ortho to N, deshielded by aromatic ring current. |

| Pyridine H4 | 8.3 – 8.5 | Triplet/Doublet | 1H | Meta to N, shielded relative to H2/H6. |

| -OH | 5.3 – 5.5 | Triplet (J~5Hz) | 1H | Visible in DMSO; couples to CH₂. |

| -CH₂- | 4.6 – 4.7 | Doublet (J~5Hz) | 2H | Benzylic position, shifted by Oxygen.[1] |

Visualization: Structural Connectivity Logic

Figure 2: Logical connectivity map correlating structural moieties to expected NMR signals.

Data Interpretation & Troubleshooting

Common Mass Spec Artifacts[1]

-

Sodium Adducts: You may observe [M+Na]⁺ at m/z 210.06 . This is common if glass solvents are used.

-

Dimerization: At high concentrations, [2M+H]⁺ at m/z 375.15 may appear. Dilute the sample (to <1 µM) to confirm the monomeric mass.

-

Fragmentation: In-source fragmentation may lead to loss of water ([M+H - H₂O]⁺ at m/z 170.07 ).[1] If this signal is dominant, lower the "Fragmentor" or "Cone Voltage".

NMR Impurities[1]

-

Water Peak: In DMSO-d₆, water appears at ~3.33 ppm.[1] Ensure this does not overlap with the CH₂ signal (expected ~4.6 ppm), which is usually safe.

-

Residual Solvents: Watch for Methanol (3.16 ppm) or Ethyl Acetate if used during synthesis purification.

References

-

PubChem Database. Compound Summary for Pyrazin-2-ylmethanol (Analogous Substructure). National Center for Biotechnology Information. [Link]

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

pKa Profiling and Ionization State Dynamics of (5-(Pyrazin-2-yl)pyridin-3-yl)methanol: A Comprehensive Technical Guide

Executive Summary

Understanding the acid dissociation constant (

This whitepaper provides an in-depth mechanistic analysis of the

Structural Deconstruction and Predictive Profiling

To accurately predict the behavior of (5-(Pyrazin-2-yl)pyridin-3-yl)methanol, we must deconstruct the molecule into its constituent ionizable moieties and evaluate the electronic interplay (inductive and resonance effects) between them.

The Pyridine Core and Substituent Effects

The central scaffold is a pyridine ring, which in its unsubstituted form exhibits a

-

The 3-Hydroxymethyl Group (-CH

OH): Positioned at the meta (3-) position, this group exerts a mild electron-withdrawing inductive effect (-I), which slightly decreases the electron density on the pyridine nitrogen, lowering the -

The 5-(Pyrazin-2-yl) Group: Pyrazine is a strongly electron-deficient heterocycle. When substituted at the 5-position of the pyridine ring, it acts as a powerful electron-withdrawing group (EWG) through both inductive (-I) and resonance (-R) effects.

The cumulative electron-withdrawing nature of these two substituents significantly dampens the basicity of the central pyridine nitrogen, shifting its macroscopic

The Pyrazine Periphery

The pyrazine ring contains two nitrogen atoms, but it is intrinsically a very weak base. The

Quantitative Data Summary

Table 1: Predicted Macroscopic

| Ionizable Center | Base | Substituent Effects | Predicted |

| Pyridine Nitrogen | ~ 5.2 | Strong -I, -R (Pyrazine); Mild -I (Hydroxymethyl) | 3.2 – 3.8 |

| Pyrazine Nitrogen | ~ 0.6 | Negligible cross-ring stabilization | 0.4 – 0.8 |

| Aliphatic Hydroxyl | ~ 15.5 | Standard primary alcohol properties | > 15.0 |

Ionization State Mapping

The physiological journey of a molecule—from the acidic environment of the stomach to the neutral pH of the bloodstream—is dictated by its ionization states.

Figure 1: Protonation state transition pathway of (5-(Pyrazin-2-yl)pyridin-3-yl)methanol.

Table 2: Dominant Species at Key Physiological pH Levels

| Compartment | Average pH | Dominant Ionization State | Permeability Implication |

| Stomach (Fasted) | 1.5 | Monocationic (Pyridine protonated) | High aqueous solubility, poor membrane permeability. |

| Duodenum | 5.5 | Neutral (Un-ionized) | Increased lipophilicity, optimal for passive diffusion. |

| Blood Plasma | 7.4 | Neutral (Un-ionized) | High fraction unbound (fu), ready for target engagement. |

Experimental Determination Protocols (E-E-A-T Methodology)

To transition from predictive modeling to empirical validation, a robust experimental framework is required. For bi-heteroaryl systems where protonation alters the conjugated

Causality in Method Selection

Why UV-metric over simple potentiometric titration? Protonation state changes at titratable sites near chromophores (such as the pyridine/pyrazine rings) modulate the UV absorbance spectra[6]. This allows populations of distinct UV-active species to be resolved as a function of pH, providing higher sensitivity for low-

Step-by-Step UV-Metric Protocol (Sirius T3)

Step 1: Sample Preparation & Standardization

-

Prepare a 10 mg/mL stock solution of (5-(Pyrazin-2-yl)pyridin-3-yl)methanol in LC-MS grade DMSO[5].

-

Dilute 1–5

L of the DMSO stock into 1.5 mL of Ionic-Strength Adjusted (ISA) water (0.15 M KCl) to mimic physiological osmolarity[5].

Step 2: Aqueous UV-Metric Titration

-

Load the sample into the Sirius T3 autoloader.

-

Initiate a dual-direction titration (pH 1.8 to 12.2) using standardized 0.5 M HCl and 0.5 M KOH[5].

-

Capture multi-wavelength UV absorbance data (250–450 nm) at 0.1 pH increments[6].

-

Self-Validation Check: Ensure the isosbestic points in the overlayed UV spectra remain sharp. Blurring indicates precipitation or degradation.

Step 3: Cosolvent Extrapolation (For Low Solubility) If the molecule precipitates near its isoelectric point (pH 7.4):

-

Perform three separate UV-metric titrations in cosolvent mixtures: 30%, 40%, and 50% Methanol/ISA water[5].

-

Determine the apparent

( -

Apply the Yasuda-Shedlovsky extrapolation method to calculate the true aqueous

at 0% cosolvent[5].

Figure 2: Workflow for Sirius T3 UV-Metric pKa Determination.

Microstate Disambiguation via H NMR

If the macroscopic

References

-

pKa-Prediction - Drug Design Data Resource Drug Design Data Resource (SAMPL6 Challenge) URL:[Link][5]

-

Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors National Institutes of Health (PMC) URL:[Link][2]

-

pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments National Institutes of Health (PMC) URL:[Link][6]

-

Heterocyclic Chemistry – Reactivity of Pyridine Derivatives Imperial College London URL:[Link][1]

-

Discovery of a novel proteasome inhibitor selective for cancer cells over non-transformed cells Taylor & Francis Online URL: [Link][4]

-

Evidence for pyrazine-based chromophores in cloudwater mimics containing methylglyoxal and ammonium sulfate Atmospheric Chemistry and Physics (Copernicus) URL: [Link][3]

Sources

- 1. imperial.ac.uk [imperial.ac.uk]

- 2. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acp.copernicus.org [acp.copernicus.org]

- 4. tandfonline.com [tandfonline.com]

- 5. D3R | [drugdesigndata.org]

- 6. pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of (5-(Pyrazin-2-yl)pyridin-3-yl)methanol in medicinal chemistry

Literature Review: (5-(Pyrazin-2-yl)pyridin-3-yl)methanol in Medicinal Chemistry

Part 1: Executive Summary & Structural Rationale

The 3,5-Biheteroaryl Privilege (5-(Pyrazin-2-yl)pyridin-3-yl)methanol represents a high-value "privileged scaffold" in modern medicinal chemistry. Belonging to the class of 3,5-disubstituted pyridines , this molecule serves as a critical intermediate for synthesizing bi-heteroaryl ligands targeting kinases (e.g., c-Met, Akt), GPCRs (e.g., mGluR5), and epigenetic modulators (e.g., p300 HAT).

Unlike 2,6-substitution patterns, which often suffer from steric clash or poor metabolic stability, the 3,5-substitution topology offers a unique vector geometry (approx. 120°) that allows substituents to probe deep hydrophobic pockets while maintaining a central polar core for hydrogen bonding.

Pharmacophore Deconstruction:

-

Pyridine Core (C3-C5): Acts as a rigid linker.[1] The nitrogen atom (N1) often serves as a weak hydrogen bond acceptor (HBA) in the kinase hinge region.

-

Pyrazine Moiety (C5): A bioisostere of the phenyl ring. It lowers lipophilicity (LogP) compared to a benzene ring, improving aqueous solubility and metabolic stability against CYP450 oxidation.

-

Hydroxymethyl Group (C3): A versatile "warhead handle." It is rarely the final pharmacophore but is the pivot point for converting the scaffold into ethers, amines (via reductive amination of the aldehyde), or amides (via oxidation to the acid).

Part 2: Synthetic Methodology (Self-Validating Protocol)

The synthesis of (5-(Pyrazin-2-yl)pyridin-3-yl)methanol relies on palladium-catalyzed cross-coupling. The following protocol is designed for high reliability and scalability, utilizing the Suzuki-Miyaura coupling of a heteroaryl halide with a heteroaryl boronic acid.

Protocol: Palladium-Catalyzed Cross-Coupling

Objective: Synthesis of (5-(Pyrazin-2-yl)pyridin-3-yl)methanol from (5-bromopyridin-3-yl)methanol.

Reagents:

-

Substrate A: (5-bromopyridin-3-yl)methanol (1.0 eq)

-

Substrate B: 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine (1.2 eq)

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.05 eq)

-

Base: Sodium Carbonate (Na2CO3) (2.0 M aqueous solution, 3.0 eq)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

-

Inertion: Charge a reaction vial with Substrate A, Substrate B, and Pd(dppf)Cl2. Seal and purge with Argon for 5 minutes.

-

Why: Palladium(0) species are sensitive to oxidation; oxygen exclusion prevents homocoupling byproducts.

-

-

Solvation: Add degassed 1,4-Dioxane and 2.0 M Na2CO3 solution via syringe.

-

Thermolysis: Heat the mixture to 90–100°C for 4–12 hours. Monitor via LC-MS for the disappearance of the bromide (M+H 188/190).

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc and wash with brine.

-

Purification: Flash column chromatography (SiO2). Elute with a gradient of DCM:MeOH (0–10%). The pyrazine nitrogen increases polarity, requiring a polar mobile phase.

Data Output: Synthetic Pathway Visualization

Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of the target scaffold and downstream derivatization options.[1]

Part 3: Medicinal Chemistry Applications

The utility of the (5-(Pyrazin-2-yl)pyridin-3-yl)methanol scaffold is best understood through its role in specific therapeutic areas.

Kinase Inhibition (c-Met & Akt)

In kinase drug discovery, the 3,5-disubstituted pyridine acts as a hinge-binding motif. The pyrazine ring extends into the solvent-exposed region or the hydrophobic back-pocket, depending on the substitution pattern.

-

Mechanism: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met1211 in c-Met).

-

Application: Derivatives of this scaffold have shown potency against c-Met (Hepatocyte Growth Factor Receptor), a target implicated in tumor metastasis [1].

Epigenetic Modulation (p300 HAT)

Recent studies highlight 1,4-pyrazine/pyridine derivatives as inhibitors of p300 Histone Acetyltransferase (HAT) .

-

Relevance: p300 acetylation of histones relaxes chromatin structure, driving oncogene expression.

-

SAR Insight: The bi-heteroaryl system mimics the flat, aromatic interactions required to slot into the HAT active site, with the methanol-derived side chain interacting with lysine-binding channels [2].

Wnt Signaling Modulation

The scaffold is also relevant in the Wnt/

-

Therapeutic Target: Colorectal cancers driven by APC mutations [3].

Data Output: Pharmacological Interaction Map

Figure 2: Multi-target pharmacological potential of the 3,5-disubstituted pyridine-pyrazine scaffold.

Part 4: Physicochemical Properties (ADME)

The incorporation of the pyrazine ring at the 5-position of the pyridine core significantly alters the physicochemical profile compared to a biphenyl analog.

| Property | Value (Predicted) | Impact on Drug Design |

| LogP | ~0.8 – 1.2 | Optimal: Lower than biphenyl (~3.0), improving solubility in aqueous media. |

| TPSA | ~55 Ų | High Permeability: Well within the range for CNS penetration (<90 Ų) and oral bioavailability. |

| H-Bond Acceptors | 4 (3 N, 1 O) | Interaction Rich: Provides multiple vectors for target engagement.[2] |

| pKa (Pyridine N) | ~3.5 | Weak Base: Unlikely to be protonated at physiological pH, ensuring membrane permeability. |

References

-

BenchChem. (2024). 3,5-Disubstituted Pyridines as c-Met Kinase Modulators. Retrieved from

-

Taylor & Francis Online. (2026). Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. Retrieved from

-

Google Patents. (2016). N-(hetero)aryl-substituted acetamides for use as Wnt signaling modulators (EP2403832B1). Retrieved from

-

ASM Journals. (2024). Screening the Medicines for Malaria Venture Pathogen Box: 3,5-disubstituted pyridines. Antimicrobial Agents and Chemotherapy.[3] Retrieved from

Sources

Introduction: The Strategic Importance of the 5-(Pyrazin-2-yl)pyridine Core

An In-depth Technical Guide to the Electronic Properties of 5-(Pyrazin-2-yl)pyridine Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals

The 5-(Pyrazin-2-yl)pyridine scaffold represents a class of nitrogen-rich heterocyclic compounds that has garnered significant attention in both materials science and medicinal chemistry.[1][2] Its intrinsic electronic structure, characterized by two electron-deficient aromatic rings, makes it a powerful building block for creating materials with tailored properties. The pyridine ring is a fundamental component in numerous bioactive compounds, while the pyrazine moiety further enhances the electron-accepting nature of the system.[2][3][4] This unique combination provides a versatile platform for developing advanced organic electronic materials and potent therapeutic agents.[5]

In the realm of materials science, these derivatives are explored for their favorable charge transfer properties, making them prime candidates for organic light-emitting diodes (OLEDs), field-effect transistors, and solar cells.[3] For drug development professionals, the arrangement of nitrogen atoms offers multiple hydrogen bond acceptor sites, crucial for specific binding interactions with biological targets such as protein kinases.[6][7] This guide provides a comprehensive overview of the core electronic properties of these derivatives, detailing the computational and experimental methodologies used to characterize them and exploring the structure-property relationships that drive their applications.

Part 1: Theoretical and Computational Framework

Understanding the electronic properties of 5-(Pyrazin-2-yl)pyridine derivatives begins with a theoretical examination of their molecular orbitals. The distribution and energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are paramount, as they dictate the molecule's redox behavior, optical absorption and emission characteristics, and charge transport capabilities.

The pyrazine ring, with its two nitrogen atoms in a 1,4-arrangement, is more electron-deficient than pyridine.[4] This inherent electron-accepting (acceptor) character results in a relatively low-lying LUMO level for the core structure. The HOMO level, conversely, is sensitive to the nature of substituents attached to the pyridine or pyrazine rings. This donor-acceptor architecture is the foundation for tuning the molecule's electronic properties.

Computational Modeling: A Predictive Protocol Using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become an indispensable tool for predicting the electronic structure of organic molecules with high accuracy and reasonable computational cost.[8][9] It allows researchers to estimate HOMO/LUMO energies, simulate UV-Vis absorption spectra, and visualize molecular orbitals before undertaking complex synthesis.

Experimental Protocol: DFT Calculation of Electronic Properties

-

Structure Optimization (Ground State):

-

Objective: To find the lowest energy conformation of the molecule.

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Methodology:

-

Construct the 3D structure of the 5-(Pyrazin-2-yl)pyridine derivative using a molecular editor (e.g., GaussView, Avogadro).

-

Set up the calculation using a suitable functional and basis set. The B3LYP hybrid functional combined with the 6-31G(d,p) basis set is a widely accepted standard for reliable results with organic molecules.[9][10]

-

Perform a geometry optimization calculation. This process iteratively adjusts atomic positions to minimize the total energy of the system.

-

Validation: Confirm that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.[8]

-

-

-

Frontier Molecular Orbital (FMO) Analysis:

-

Objective: To determine the HOMO and LUMO energy levels and visualize their spatial distribution.

-

Methodology:

-

Using the optimized geometry from the previous step, perform a single-point energy calculation.

-

Extract the energies of the molecular orbitals from the output file. The HOMO energy corresponds to the ionization potential, while the LUMO energy relates to the electron affinity.

-

The HOMO-LUMO energy gap (Eg) is calculated as E(LUMO) - E(HOMO). This value provides a theoretical estimate of the lowest energy electronic transition.

-

Generate cube files or use visualization software to plot the 3D isosurfaces of the HOMO and LUMO. This visualization is critical to confirm the charge distribution; for a typical donor-acceptor molecule, the HOMO will be localized on the electron-donating substituent and the LUMO on the electron-accepting 5-(Pyrazin-2-yl)pyridine core.

-

-

-

Simulating Absorption Spectra (TD-DFT):

-

Objective: To predict the UV-Visible absorption spectrum.

-

Methodology:

-

Employing the optimized ground-state geometry, perform a Time-Dependent DFT (TD-DFT) calculation.

-

Specify the number of excited states to calculate (e.g., nstates=10).

-

The output will provide the excitation energies (in eV or nm) and oscillator strengths for each electronic transition. The transition with the largest oscillator strength typically corresponds to the main absorption peak (λmax).

-

-

Table 1: Computationally Predicted Electronic Properties of Representative Azine-Based Dyes

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (E_g) (eV) | Source |

|---|---|---|---|---|

| OUY-2 (Pyridine Core) | -4.80 | -1.56 | 3.24 | [11] |

| OUK-2 (Pyrazine Core) | -4.78 | -1.76 | 3.02 | [11] |

| OUJ-2 (Triazine Core) | -4.84 | -1.98 | 2.86 | [11] |

Note: These values are from DFT calculations and illustrate the trend of LUMO stabilization with increasing nitrogen content in the acceptor core.

Part 2: Experimental Characterization of Electronic Properties

While computational methods are predictive, experimental validation is essential. The primary techniques for probing the electronic properties of these derivatives are electrochemistry and optical spectroscopy. A brief overview of synthesis is provided for context.

Synthesis Overview: Building the Derivatives

Derivatives of 5-(Pyrazin-2-yl)pyridine are commonly synthesized using palladium-catalyzed cross-coupling reactions. For instance, a bromo-substituted 5-(pyrazin-2-yl)pyridine can be coupled with various aryl boronic acids (Suzuki coupling) or stannanes (Stille coupling) to introduce diverse electron-donating or π-extended systems.[11][12] This modular approach allows for systematic tuning of the electronic structure.

Cyclic Voltammetry (CV): Probing Redox Potentials

Cyclic voltammetry is the cornerstone technique for experimentally determining the HOMO and LUMO energy levels. By measuring the potentials at which a molecule is oxidized and reduced, we can directly calculate these frontier orbital energies.

Experimental Protocol: Characterization by Cyclic Voltammetry

-

System Preparation:

-

Objective: To set up a standard three-electrode electrochemical cell.

-

Components:

-

Working Electrode: Glassy Carbon or Platinum disk electrode.

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter (Auxiliary) Electrode: Platinum wire.

-

-

Causality: A three-electrode setup is crucial. The potential is controlled between the working and reference electrodes, while the current flows between the working and counter electrodes. This ensures the potential of the reference electrode remains stable and provides an accurate measurement.

-

-

Solution Preparation:

-

Analyte: Dissolve a small amount (e.g., 1 mM) of the 5-(Pyrazin-2-yl)pyridine derivative in a suitable solvent.

-

Solvent: Must be electrochemically stable within the desired potential window (e.g., anhydrous Dichloromethane, Acetonitrile, or DMF).

-

Supporting Electrolyte: Add a high concentration (e.g., 0.1 M) of an inert salt like tetrabutylammonium hexafluorophosphate (TBAPF₆).

-

Causality: The supporting electrolyte is essential to minimize solution resistance and ensure that charge is transported via ion migration, not diffusion of the analyte.

-

-

Measurement and Data Analysis:

-

Degassing: Purge the solution with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with reduction measurements.

-

Internal Standard: Add a small amount of Ferrocene/Ferrocenium (Fc/Fc⁺) couple as an internal reference.

-

Data Acquisition: Scan the potential from an initial value to a final value and back again at a set scan rate (e.g., 100 mV/s). Record the resulting current.

-

Interpretation:

-

Identify the onset potentials for the first oxidation (E_onset,ox) and first reduction (E_onset,red) waves from the voltammogram.

-

Self-Validation: The Fc/Fc⁺ couple should exhibit a reversible wave at a known potential (E₁/₂ ≈ +0.4 V vs. SCE in many solvents). All measured potentials should be referenced against this internal standard.

-

-

Energy Level Calculation: Use the following empirical equations:

-

HOMO (eV) = -[E_onset,ox (vs Fc/Fc⁺) + 5.1]

-

LUMO (eV) = -[E_onset,red (vs Fc/Fc⁺) + 5.1]

-

The value 5.1 eV is the energy level of the Fc/Fc⁺ couple relative to the vacuum level.

-

-

Photophysical Characterization: UV-Vis Absorption and Photoluminescence (PL) Spectroscopy

These techniques probe the transitions between electronic states. UV-Vis spectroscopy measures the energy required to promote an electron from the ground state to an excited state (often from HOMO to LUMO), while PL spectroscopy measures the energy released when the electron returns to the ground state.

Experimental Protocol: Photophysical Measurements

-

Sample Preparation:

-

Prepare dilute solutions (micromolar range) of the compound in various solvents of differing polarity (e.g., Toluene, Chloroform, Acetonitrile, DMSO).

-

Causality: Using a range of solvents allows for the investigation of solvatochromism. A significant shift in the emission peak with solvent polarity is a hallmark of an intramolecular charge transfer (ICT) excited state.[13]

-

-

UV-Vis Absorption Spectroscopy:

-

Use a dual-beam spectrophotometer.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 250-700 nm).

-

The wavelength of the lowest energy absorption maximum (λ_max,abs) corresponds to the S₀ → S₁ transition. The onset of this absorption band can be used to estimate the optical energy gap (E_g,opt).

-

-

Photoluminescence (PL) Spectroscopy:

-

Use a spectrofluorometer.

-

Excite the sample at or near its λ_max,abs.

-

Record the emission spectrum. The peak of this spectrum is the emission maximum (λ_max,em).

-

Stokes Shift: The difference in energy (or wavelength) between the absorption and emission maxima is the Stokes shift. A large Stokes shift is often indicative of a significant change in geometry or electronic structure between the ground and excited states, which is common in ICT compounds.[14]

-

Table 2: Experimental Optoelectronic Properties of Substituted Pyridine/Pyrazine Derivatives

| Compound | λ_max,abs (nm) | λ_max,em (nm) | HOMO (eV) | LUMO (eV) | E_g,electrochem (eV) | Source |

|---|---|---|---|---|---|---|

| BPC-2DPx (Quinoxaline) | 391 | 473 | -5.55 | -2.73 | 2.82 | [4] |

| BPC-2DPP (Pyridopyrazine) | 425 | 536 | -5.54 | -3.06 | 2.48 | [4] |

| OUY-2 (Pyridine) | 396 | 453 | -5.19 | -2.43 | 2.76 | [11] |

| OUK-2 (Pyrazine) | 418 | 480 | -5.19 | -2.61 | 2.58 | [11] |

Note: Data shows that increasing the number of nitrogen atoms in the acceptor (Pyridopyrazine > Quinoxaline, Pyrazine > Pyridine) leads to red-shifted absorption/emission and a lower LUMO level, reducing the energy gap.

Part 3: Structure-Property Relationships and Applications

The true power of the 5-(Pyrazin-2-yl)pyridine scaffold lies in its tunability. By strategically adding different functional groups, researchers can precisely control the electronic properties to suit specific applications.

-

Tuning with Donor Groups: Attaching electron-donating groups (e.g., methoxy, amino, carbazole) to the scaffold raises the HOMO energy level while having a smaller effect on the LUMO. This systematically decreases the HOMO-LUMO gap, leading to a red-shift in both absorption and emission spectra.[4][13][14] This is the fundamental principle behind creating "push-pull" chromophores that exhibit strong intramolecular charge transfer.[13]

-

Tuning with Acceptor Strength: As demonstrated in the tables above, increasing the number of nitrogen atoms within the core (e.g., moving from a pyridine to a pyrazine or pyridopyrazine acceptor) lowers the LUMO energy level.[4][11] This also reduces the energy gap and red-shifts the optical properties.

Applications in Organic Electronics

The ability to tune HOMO and LUMO levels is critical for creating efficient OLEDs. For effective charge injection, the HOMO level of the emissive material should align with the work function of the anode (or adjacent hole-transport layer), and the LUMO level should align with the work function of the cathode (or adjacent electron-transport layer). The strong electron-accepting nature of the pyrazine-pyridine core makes these materials excellent candidates for electron-transporting or emissive layers in electronic devices.[3][15]

Applications in Medicinal Chemistry

In drug design, the electronic properties manifest as specific intermolecular interactions. The electron-deficient character of the aromatic rings makes them suitable for π-stacking interactions with electron-rich aromatic residues in protein active sites. Furthermore, the nitrogen atoms are potent hydrogen bond acceptors. This combination of features allows 5-(Pyrazin-2-yl)pyridine derivatives to act as effective and selective inhibitors for various enzymes, particularly protein kinases, which are common targets in oncology.[6][7]

Conclusion

The 5-(Pyrazin-2-yl)pyridine core is a privileged scaffold in modern chemistry. Its electronic properties are defined by an intrinsic electron-deficient nature that can be systematically and predictably tuned through synthetic modification. The combination of computational modeling with robust experimental techniques like cyclic voltammetry and photophysical spectroscopy provides a powerful toolkit for rational design. This synergy allows researchers to develop novel materials with tailored energy levels for next-generation electronics and to design potent drug candidates with high target specificity, ensuring that this versatile molecular framework will continue to be a subject of intense and fruitful investigation.

References

- Barlokova, K., et al. (2018). Experimental and computational exploration of photophysical and electroluminescent properties of modified 2,2′:6′,2″‐terpyridine, 2,6‐di(thiazol‐2‐yl)pyridine and 2,6‐di(pyrazin‐2‐yl)pyridine ligands and their Re(I) complexes. Scilit.

- Cavaliere, C., et al. (2019). Optical properties of 2,6-di(pyrazin-2-yl)pyridines substituted with extended aryl groups. ResearchGate.

- Al-Majid, A. M., et al. (2023). Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives. Preprints.org.

- Martinez-Mayorga, K., et al. (2021). 5-(Indol-2-yl)pyrazolo[3,4-b]pyridines as a New Family of TASK-3 Channel Blockers. Molecules.

- Abdel-Maksoud, M. S., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors. Molecules.

- Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry.

- Civcir, P. U. (2017). Computational study of the synthesis of pyrrole-pyrazines. Hilaris Publisher.

- Al-Ghamdi, A. A., et al. (2014). Synthesis and Photophysical Properties of a Series of Pyrazine-Based Push–Pull Chromophores. ResearchGate.

- Gomaa, A. M. (2020). The first computational study for the oxidative aromatization of pyrazolines and 1,4-dihydropyridines using 1,2,4-triazolinediones: an anomeric-based oxidation. RSC Advances.

- Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. World Journal of Advanced Research and Reviews.

- Imabuchi, T., et al. (2017). Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. Journal of the Iranian Chemical Society.

- Singh, N., et al. (2025). Pyrazine-Functionalized Ru(II)-Complexes as Visible-Light Activated Photobases. Chemistry – A European Journal.

- Christodoulou, M. S., et al. (2021). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules.

- Khairulah, A.-E., et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. ResearchGate.

- Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. World Journal of Advanced Research and Reviews.

- Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry.

- Al-Warhi, T., et al. (2019). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. ResearchGate.

- Asiri, A. M., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules.

- Mehar, A., et al. (2018). Synthesis of pyrazole-fused pyridine derivatives. ResearchGate.

- Editor CSRL. (2015). Synthesis and Characterisation of 8-(5-methylpyridin-2-yl)-3,5-bis (Substituted Phenyl)-2,3,3a,4,4a,5,6,8-octahydro dipyrazolo [3,4-b:4',3'-e] Pyridine. Academia.edu.

- Sharma, G. D., et al. (2016). Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications. Journal of Materials Chemistry C.

- Guedes, R. C., et al. (2021). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. MOST Wiedzy.

- Chen, Y.-C., et al. (2018). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Polymers.

- BLDpharm. (n.d.). 5-(Pyrazin-2-yl)pyridine-2-carboxylic acid. BLDpharm.

- Real, J. A., et al. (2025). Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes. Magnetochemistry.

- Yang, T., et al. (2021). Reactions of 2,5-di(pyridin-2-yl)pyrazine (or 2′, 2′: 4′, 4′: 2″, 2‴-quaterpyridine) with FcB(Me)Br. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. Making sure you're not a bot! [mostwiedzy.pl]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scilit.com [scilit.com]

Technical Guide: Biological Targets & Therapeutic Potential of (5-(Pyrazin-2-yl)pyridin-3-yl)methanol Scaffolds

This technical guide provides a comprehensive analysis of the biological potential of the (5-(Pyrazin-2-yl)pyridin-3-yl)methanol scaffold. This structure represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets through specific functionalization.

Executive Summary: The Pharmacophore Architecture

The (5-(Pyrazin-2-yl)pyridin-3-yl)methanol scaffold is a bi-heteroaryl system characterized by three distinct pharmacophoric vectors. Its utility stems from its ability to mimic ATP in kinase pockets and acetylcholine in neurotransmitter receptors.

-

Vector A (Pyrazine Ring): A nitrogen-rich, electron-deficient aromatic ring. It frequently acts as a hydrogen bond acceptor, specifically targeting the "hinge region" of kinase domains.[1]

-

Vector B (Pyridine Core): Serves as a rigid spacer that orients the pyrazine and methanol groups. The nitrogen at position 1 allows for additional hydrogen bonding or solvation interactions.

-

Vector C (Hydroxymethyl Group): A versatile polar handle. In active inhibitors, it often extends into the solvent-front region of a binding pocket or serves as a synthetic attachment point for solubilizing moieties or zinc-binding groups (ZBGs).

Primary Biological Target Classes

Target Class A: Receptor Tyrosine Kinases (VEGFR-2, CHK1)

The most well-validated application of pyrazine-pyridine biaryls is in the inhibition of kinases involved in angiogenesis and DNA damage response.

-

Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) [2]

-

Mechanism: ATP-Competitive Inhibition (Type I).

-

Molecular Interaction: The pyrazine nitrogen (N1 or N4) typically forms a critical hydrogen bond with the backbone amide of Cys919 in the VEGFR-2 hinge region. The pyridine ring engages in Van der Waals interactions with the gatekeeper residue (Val916), while the methanol group extends towards the solvent front, often interacting with Asp1046 via a water bridge.

-

Therapeutic Relevance: Anti-angiogenesis therapy for solid tumors (e.g., Renal Cell Carcinoma).

-

-

Target: CHK1 (Checkpoint Kinase 1)

-

Mechanism: Cell cycle checkpoint inhibition.

-

Relevance: Potentiating the cytotoxicity of DNA-damaging agents (e.g., gemcitabine) in p53-deficient tumors.

-

Target Class B: Nicotinic Acetylcholine Receptors (α7 nAChR)

The structural topology of 5-(pyrazin-2-yl)pyridine resembles the agonist pharmacophore of varenicline and nicotine.

-

Target: α7 nAChR (Alpha-7 Nicotinic Acetylcholine Receptor)

-

Mechanism: Orthosteric Agonism or Positive Allosteric Modulation (PAM).

-

Molecular Interaction: The biaryl system mimics the acetylcholine quaternary ammonium via cation-π interactions (if protonated) or through high-affinity pi-stacking with Tryptophan residues (e.g., Trp149) in the orthosteric binding site. The hydroxymethyl group can form H-bonds with the complementary subunit residues, stabilizing the open-channel conformation.

-

Therapeutic Relevance: Cognitive enhancement in Schizophrenia and Alzheimer’s disease.

-

Target Class C: Histone Deacetylases (HDACs)

The hydroxymethyl group on the pyridine ring is a known precursor/linker for Zinc Binding Groups (ZBGs) in HDAC inhibitors.

-

Target: Class I HDACs (HDAC1, HDAC2, HDAC3)

-

Mechanism: The scaffold acts as the "cap" group, while the methanol is converted to a linker connecting to a hydroxamic acid or benzamide ZBG.

-

Reference Drug: Entinostat (MS-275) utilizes a pyridin-3-ylmethanol derivative as the cap group to achieve isoform selectivity.

-

Signal Transduction & Mechanism Visualization

The following diagram illustrates the downstream signaling pathway of VEGFR-2, a primary target for this scaffold, highlighting where the inhibitor intercepts the cascade.

Caption: Figure 1. VEGFR-2 signaling cascade showing the interception point of pyrazine-pyridine ATP-competitive inhibitors.

Experimental Validation Protocols

To validate the biological activity of derivatives based on this scaffold, the following "self-validating" experimental workflows are recommended.

Protocol 1: Kinase Affinity Profiling (FRET-based)

Objective: Determine the

-

Reagent Prep: Prepare a 10 mM stock of the test compound in 100% DMSO.

-

Tracer Mix: Use a Europium-labeled anti-GST antibody and a fluorescently labeled tracer (e.g., AlexaFluor 647-ATP conjugate).

-

Incubation:

-

Mix Kinase (5 nM), Tracer (10-50 nM), and Antibody (2 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Add test compound (10-point dilution series).

-

Incubate for 60 minutes at Room Temperature (RT).

-

-

Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Excitation: 340 nm.

-

Emission 1: 615 nm (Europium).

-

Emission 2: 665 nm (Tracer).

-

-

Data Analysis: Calculate the TR-FRET ratio (Em665/Em615). Plot vs. log[Compound] to derive

and convert to

Protocol 2: Cellular Angiogenesis Assay (HUVEC Tube Formation)

Objective: Confirm functional inhibition of VEGFR-2 in a biological system.

-

Matrix Prep: Thaw Matrigel™ at 4°C overnight. Coat 96-well plates with 50 µL/well and polymerize at 37°C for 30 mins.

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at

cells/well. -

Treatment:

-

Control: Media + VEGF (10 ng/mL).

-

Experimental: Media + VEGF (10 ng/mL) + Test Compound (0.1, 1.0, 10 µM).

-

Negative Control: Media without VEGF.

-

-

Incubation: Incubate for 16–18 hours at 37°C, 5% CO2.

-

Imaging: Stain with Calcein-AM. Image using automated microscopy.

-

Quantification: Analyze total tube length and number of branch points using ImageJ (Angiogenesis Analyzer plugin).

Validation Workflow Diagram

This diagram outlines the logical progression from scaffold synthesis to target validation.

Caption: Figure 2. Iterative workflow for validating the pyrazine-pyridine scaffold against biological targets.

References

-

Synthesis and Discovery of Pyrazine−Pyridine Biheteroaryl as a Novel Series of Potent Vascular Endothelial Growth Factor Receptor-2 Inhibitors. Journal of Medicinal Chemistry. (2005). [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. Future Medicinal Chemistry. (2024). [Link]

-

Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators. Journal of Medicinal Chemistry. (2014).[3] [Link]

-

Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry. (2012).[4] [Link]

-

Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective TRPV3 Antagonists. Journal of Medicinal Chemistry. (2016). [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. figshare.com [figshare.com]

- 3. Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Practical, Step-by-Step Protocol for the Synthesis of (5-(Pyrazin-2-yl)pyridin-3-yl)methanol

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of (5-(Pyrazin-2-yl)pyridin-3-yl)methanol, a key heterocyclic building block in medicinal chemistry and materials science. The described methodology leverages a robust Suzuki-Miyaura cross-coupling reaction to form the core biaryl structure, followed by a selective ester reduction. This guide is designed for researchers in organic synthesis, drug discovery, and related fields, offering detailed procedural steps, mechanistic insights, and practical advice for successful execution and characterization.

Introduction and Synthetic Strategy

(5-(Pyrazin-2-yl)pyridin-3-yl)methanol is a valuable scaffold featuring linked pyridine and pyrazine heterocycles. This structural motif is of significant interest in the development of novel therapeutic agents and functional materials. The protocol outlined herein employs a convergent and efficient synthetic strategy, beginning from commercially available starting materials.

The synthesis is accomplished in two sequential, high-yielding steps:

-

Step 1: Suzuki-Miyaura Cross-Coupling: A palladium-catalyzed cross-coupling reaction is used to forge the pivotal carbon-carbon bond between methyl 5-bromonicotinate and pyrazin-2-ylboronic acid. This reaction is a cornerstone of modern organic synthesis due to its functional group tolerance and reliability[1].

-

Step 2: Ester Reduction: The resulting ester, methyl 5-(pyrazin-2-yl)nicotinate, is selectively reduced to the primary alcohol using sodium borohydride (NaBH₄), a mild and safe reducing agent, to yield the final product[2].

The overall workflow is designed for both clarity and efficiency, providing checkpoints for reaction monitoring and purification.

Overall Synthetic Workflow

Caption: Logical workflow for the two-step synthesis.

Materials and Reagents

Ensure all reagents are of appropriate purity (≥95%) and solvents are anhydrous where specified.

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Supplier Suggestion |

| Methyl 5-bromonicotinate | 29681-44-5 | 216.03 | Sigma-Aldrich, Combi-Blocks |

| Pyrazin-2-ylboronic acid | 409631-43-4 | 123.90 | Combi-Blocks, TCI |

| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 72287-26-4 | 731.73 | Strem, Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Fisher Scientific |

| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | Acros Organics |

| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | Sigma-Aldrich |

| Tetrahydrofuran (THF, anhydrous) | 109-99-9 | 72.11 | Fisher Scientific |

| Methanol (MeOH) | 67-56-1 | 32.04 | VWR |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Fisher Scientific |

| Hexanes | 110-54-3 | 86.18 | Fisher Scientific |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | VWR |

Detailed Synthesis Protocol

PART A: Step-by-Step Experimental Procedure

Step 1: Synthesis of Methyl 5-(pyrazin-2-yl)nicotinate (Suzuki-Miyaura Coupling)

-

Rationale: This step utilizes a palladium catalyst to couple an aryl bromide with a heteroaryl boronic acid. Pd(dppf)Cl₂ is chosen for its efficiency in coupling heteroaryl compounds[3]. A base (K₂CO₃) is essential to activate the boronic acid for transmetalation to the palladium center[1]. A mixed solvent system of dioxane and water facilitates the dissolution of both organic and inorganic reagents.

Protocol:

-

Inert Atmosphere Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add methyl 5-bromonicotinate (4.32 g, 20.0 mmol, 1.0 eq), pyrazin-2-ylboronic acid (3.22 g, 26.0 mmol, 1.3 eq), and potassium carbonate (8.29 g, 60.0 mmol, 3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (732 mg, 1.0 mmol, 5 mol%).

-

Solvent Addition & Degassing: Add 1,4-dioxane (80 mL) and deionized water (20 mL). Degas the mixture thoroughly by bubbling nitrogen through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium(0) active catalyst.

-

Reaction: Heat the reaction mixture to 80 °C in an oil bath and stir vigorously for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting bromide (Rf ≈ 0.6) and the appearance of a new, more polar spot (Rf ≈ 0.3) indicates reaction progression.

-

Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (150 mL) and water (100 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 75 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product will appear as a brown solid. Purify by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes. Combine the fractions containing the desired product and concentrate to yield methyl 5-(pyrazin-2-yl)nicotinate as a pale yellow or off-white solid.

Step 2: Synthesis of (5-(Pyrazin-2-yl)pyridin-3-yl)methanol (Ester Reduction)

-

Rationale: Sodium borohydride is a selective reducing agent that readily reduces esters to primary alcohols in the presence of a protic solvent like methanol[2]. The mechanism involves the delivery of a hydride ion to the electrophilic carbonyl carbon of the ester. THF is used as a co-solvent to ensure solubility of the starting material.

Protocol:

-

Dissolution: In a 500 mL round-bottom flask, dissolve the methyl 5-(pyrazin-2-yl)nicotinate (e.g., 3.23 g, 15.0 mmol, 1.0 eq) from Step 1 in a mixture of anhydrous THF (100 mL) and methanol (50 mL).

-